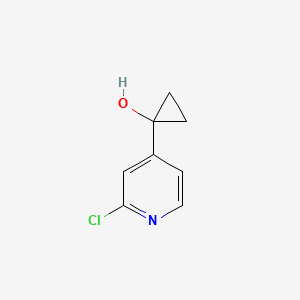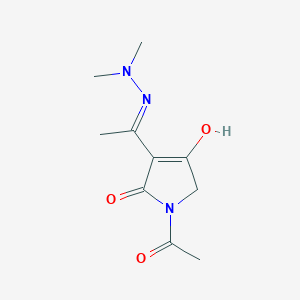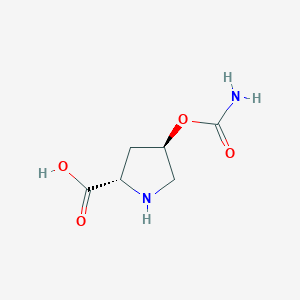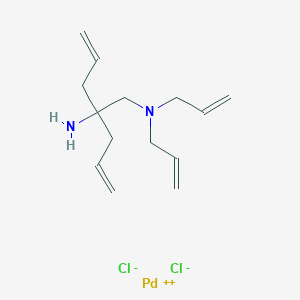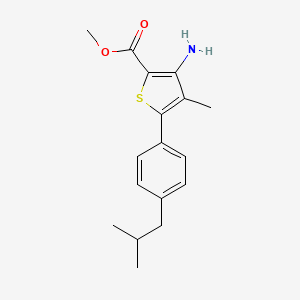
Methyl 3-amino-4-methyl-5-(4-isobutylphenyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate: is a complex organic compound with a molecular formula of C16H19NO2S. This compound belongs to the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. Thiophene derivatives are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with appropriate amines and carboxylates under controlled conditions. For instance, the reaction of thiophene-2-carboxylic acid with methylamine and subsequent functionalization steps can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and amination are employed under specific temperature and pressure conditions to achieve efficient production. The use of advanced catalysts and automated reactors can further enhance the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophenes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate protein tyrosine phosphatases (PTPases) makes it a valuable compound in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its properties make it suitable for applications in optoelectronic devices and sensors .
Wirkmechanismus
The mechanism of action of Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its role as a modulator of protein tyrosine phosphatases (PTPases) suggests that it can influence signaling pathways involved in cell growth, differentiation, and apoptosis. The compound’s ability to bind to these enzymes and alter their activity is crucial for its biological effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-sulfonyl amino-2-thiophenecarboxylate
- Methyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate
Uniqueness: Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. Its isobutylphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development .
Eigenschaften
Molekularformel |
C17H21NO2S |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
methyl 3-amino-4-methyl-5-[4-(2-methylpropyl)phenyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H21NO2S/c1-10(2)9-12-5-7-13(8-6-12)15-11(3)14(18)16(21-15)17(19)20-4/h5-8,10H,9,18H2,1-4H3 |
InChI-Schlüssel |
YNLLERYFYBSAJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


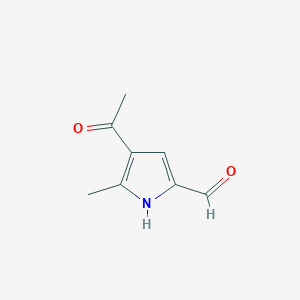
![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
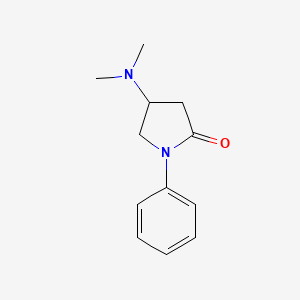
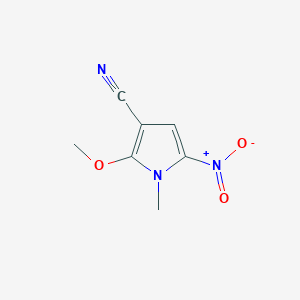
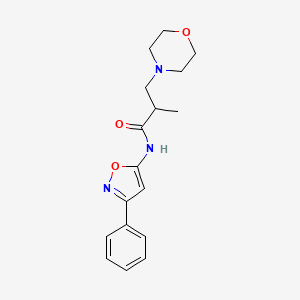
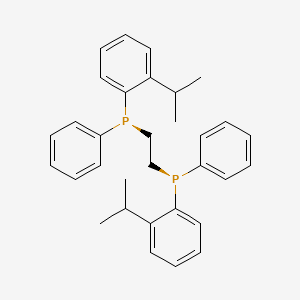
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
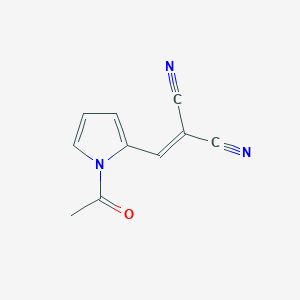
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
